molecular formula C9H13NO2 B195452 Epinine CAS No. 501-15-5

Epinine

Cat. No.: B195452
CAS No.: 501-15-5
M. Wt: 167.20 g/mol
InChI Key: NGKZFDYBISXGGS-UHFFFAOYSA-N
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Description

Deoxyepinephrine, also known as N-methyldopamine or epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine. It belongs to the catecholamine family and is found in plants, insects, and animals. Deoxyepinephrine is significant as the active metabolic breakdown product of the prodrug ibopamine, which has been used to treat congestive heart failure .

Biochemical Analysis

Biochemical Properties

Epinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pharmacology of this compound largely resembles that of its “parent”, dopamine .

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of deoxyepinephrine was reported by Buck, who prepared it from 3,4-dimethoxyphenethylamine by first converting the latter to its Schiff base with benzaldehyde, then N-methylating this with methyl iodide. Hydrolysis of the resulting product was followed by cleavage of the methyl ethers using hydriodic acid to furnish deoxyepinephrine . A similar synthesis, differing only in the use of dimethyl sulfate for the N-methylation and HBr for the O-demethylation, was published by Borgman in 1973 .

Industrial Production Methods: Industrial production methods for deoxyepinephrine are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Deoxyepinephrine undergoes various chemical reactions, including:

    Oxidation: Deoxyepinephrine can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Deoxyepinephrine can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Deoxyepinephrine has several scientific research applications:

Comparison with Similar Compounds

    Dopamine: A neurotransmitter involved in reward and pleasure mechanisms.

    Epinephrine: A hormone and neurotransmitter involved in the fight-or-flight response.

    Norepinephrine: A neurotransmitter involved in arousal and alertness.

Comparison:

Properties

IUPAC Name

4-[2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKZFDYBISXGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198205
Record name Deoxyepinephrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

501-15-5
Record name Epinine
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URL https://commonchemistry.cas.org/detail?cas_rn=501-15-5
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Record name Deoxyepinephrine
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Record name Deoxyepinephrine
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Record name Deoxyepinephrine
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Record name 4-(2-methylaminoethyl)pyrocatechol
Source European Chemicals Agency (ECHA)
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Record name DEOXYEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
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Record name Epinine
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URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188 - 189 °C
Record name Epinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032020
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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